![molecular formula C10H20O2Si B14736523 Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate CAS No. 5075-41-2](/img/structure/B14736523.png)
Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and a trimethylsilyl group attached to the cyclopropane ring. The compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate typically involves the reaction of a cyclopropane derivative with a trimethylsilyl reagent. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with a cyclopropane carboxylate ester to form the desired product. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
科学的研究の応用
Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The cyclopropane ring can act as a reactive intermediate in various transformations, facilitating the formation of new chemical bonds.
類似化合物との比較
Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
- Mthis compound
- Propyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate
These compounds share similar structural features but differ in the alkyl group attached to the ester. The unique combination of the trimethylsilyl group and the cyclopropane ring in this compound provides distinct reactivity and stability, making it valuable for specific applications in research and industry.
特性
CAS番号 |
5075-41-2 |
|---|---|
分子式 |
C10H20O2Si |
分子量 |
200.35 g/mol |
IUPAC名 |
ethyl (1R,2S)-2-(trimethylsilylmethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H20O2Si/c1-5-12-10(11)9-6-8(9)7-13(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1 |
InChIキー |
WZUKISVYPBORMR-RKDXNWHRSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1C[C@@H]1C[Si](C)(C)C |
正規SMILES |
CCOC(=O)C1CC1C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




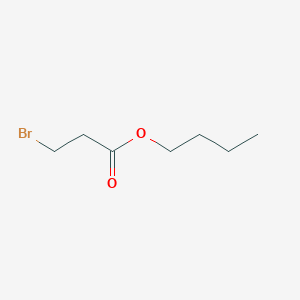
![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)

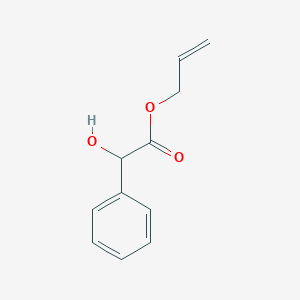
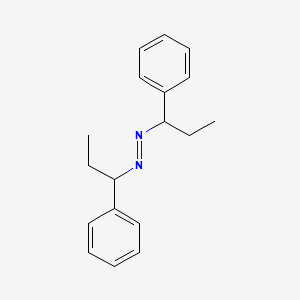
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)

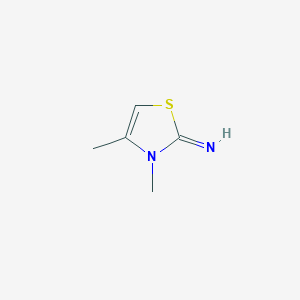
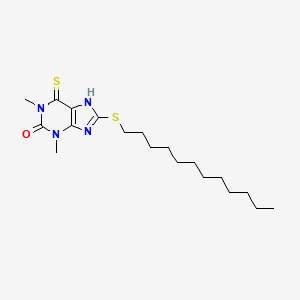
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)

